molecular formula C13H10N4O5 B075462 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone CAS No. 1160-77-6

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Cat. No. B075462
CAS RN: 1160-77-6
M. Wt: 302.24 g/mol
InChI Key: NFICGVFXASYDJR-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone involves the reaction of 2-hydroxy-3-methoxy­benzaldehyde and 2,4-dinitro­phenyl­hydrazine in N,N-dimethyl­formamide, resulting in a compound with a planar molecular structure stabilized by hydrogen bonds and aromatic packing interactions (Jing et al., 2005).

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is characterized by a lack of symmetry, crystallizing in centrosymmetric space groups, and exhibiting non-linear optical activity. Its planarity is facilitated by intramolecular hydrogen bonds and partial N-N double-bond character, with each molecule hydrogen-bonded to a solvent molecule (Baughman et al., 2004).

Chemical Reactions and Properties

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone participates in reactions such as nucleophilic addition catalyzed by sulfuric acid, showing a conversion rate of 93% when reacting with 2,4-dinitrophenylhydrazine. This transformation enhances its economic value by providing additional biological, chemical, and physical properties (Belline, 2023).

Scientific Research Applications

  • Characterization and Separation : Yang and Chow (1968) prepared 2,4-dinitrophenydrazones of various phenolic aldehydes, including m-hydroxybenzaldehyde, and compared their ultraviolet and infrared absorption spectra to study the variation in their hydroxylation patterns. They also attempted to separate these compounds using Silica-gel thin-layer chromatography (Yang & Chow, 1968).

  • Crystal Structure Analysis : Baughman et al. (2004) analyzed the crystal structure of 2,4-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone, highlighting its planar hydrazone skeleton, intramolecular hydrogen bonds, and partial N-N double-bond character. They also observed non-linear optical activity in the molecules (Baughman, Martin, Singh, & Stoffer, 2004).

  • Analysis and Conversion : Likibi Belline (2023) discussed the conversion of 2-hydroxy-4-methoxybenzaldehyde to its 2,4-dinitrophenylhydrazone form, emphasizing the changed chemical structure and enhanced biological, chemical, and physical properties. This conversion broadens the potential applications in various fields like pharmaceuticals, electrochemistry, and materials science (Likibi Belline, 2023).

  • Preparation and Properties : Jing et al. (2005) prepared the title compound by reacting 2-hydroxy-3-methoxy­benzaldehyde with 2,4-dinitro­phenyl­hydrazine and analyzed its crystal structure. They found that the molecule is approximately planar and the crystal packing is stabilized by hydrogen bonds and aromatic packing interactions (Jing, Yu, Chen, Diao, Deng, & Fan, 2005).

properties

IUPAC Name

3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-11-3-1-2-9(6-11)8-14-15-12-5-4-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFICGVFXASYDJR-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430540
Record name 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

CAS RN

1160-77-6
Record name 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Reactant of Route 2
Reactant of Route 2
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Reactant of Route 3
Reactant of Route 3
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Reactant of Route 4
Reactant of Route 4
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Reactant of Route 5
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Reactant of Route 6
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Citations

For This Compound
1
Citations
RRDJN Subagyono, Y Qi, AS Sanjaya… - Journal of Physics …, 2019 - iopscience.iop.org
Py-GC/MS study on fast growing wood Macaranga gigantea at different temperatures has been conducted. The pyrolysis yields and chemical compounds obtained based on the …
Number of citations: 6 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.